N-benzyl-1-(3-methylphenyl)methanamine hydrochloride

Description

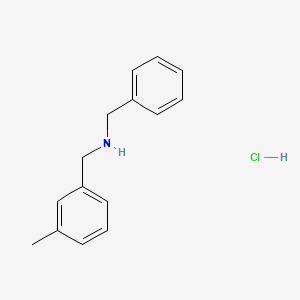

N-Benzyl-1-(3-methylphenyl)methanamine hydrochloride (IUPAC name: (3-methylphenyl)-N-benzylmethanamine hydrochloride; CAS 15429-17-1) is a secondary amine derivative with a molecular formula of C₁₅H₁₈ClN and a molecular weight of 247.77 g/mol . Structurally, it consists of a benzyl group attached to the nitrogen atom and a 3-methylphenyl substituent on the methanamine backbone. This compound is commonly utilized in pharmaceutical research as a building block for drug discovery, particularly in the synthesis of bioactive molecules targeting neurological or metabolic pathways. Its hydrochloride salt form enhances solubility and stability, making it suitable for in vitro and in vivo studies .

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-[(3-methylphenyl)methyl]-1-phenylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N.ClH/c1-13-6-5-9-15(10-13)12-16-11-14-7-3-2-4-8-14;/h2-10,16H,11-12H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSMQBJXUTMVAHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CNCC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-(3-methylphenyl)methanamine hydrochloride typically involves the reaction of benzyl chloride with 3-methylphenylmethanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like toluene or dichloromethane at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Purification is achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-(3-methylphenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines.

Substitution: The compound can undergo nucleophilic substitution reactions where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide or potassium cyanide in polar solvents.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Primary or secondary amines.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-benzyl-1-(3-methylphenyl)methanamine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Employed in the study of enzyme inhibition and receptor binding assays.

Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-benzyl-1-(3-methylphenyl)methanamine hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding assays, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-benzyl-1-(3-methylphenyl)methanamine hydrochloride with analogs differing in substituents, synthesis routes, and physicochemical properties. Key distinctions are summarized in Table 1 .

Substituent Position and Electronic Effects

- This enhances interactions with electron-deficient biological targets (e.g., enzymes or receptors). Synthesized via reductive amination using Pd/NiO (90% yield), this compound exhibits distinct ¹H NMR shifts (δ 6.87–6.85 ppm for methoxy protons) compared to the 3-methyl analog . Key difference: Methoxy substituents improve water solubility but may reduce membrane permeability due to polarity .

- However, nitro groups are often associated with toxicity risks .

Structural Analogues with Modified Backbones

N-(3-Methylbenzyl)-1-Phenylethanamine Hydrochloride (CAS 1047652-32-3):

1-(3-Methylphenyl)-1-Phenylmethanamine Hydrochloride (CAS 5267-48-1):

Physicochemical and Pharmacokinetic Properties

logP comparisons :

Table 1. Comparative Analysis of Key Compounds

Biological Activity

N-benzyl-1-(3-methylphenyl)methanamine hydrochloride, a compound with the molecular formula C15H18ClN and a molecular weight of 247.77 g/mol, has garnered attention in both organic synthesis and biological research. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on diverse sources.

This compound is synthesized through the reaction of benzyl chloride with 3-methylphenylmethanamine in the presence of a base, typically sodium hydroxide, within organic solvents like toluene or dichloromethane at elevated temperatures. The compound serves as a building block for more complex organic molecules and is utilized in various industrial applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, preventing substrate binding and subsequent catalytic activity. In receptor binding assays, it may act as either an agonist or antagonist, modulating receptor activity and downstream signaling pathways.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been studied for its effects against various bacterial strains and fungi. For instance, in vitro tests have demonstrated that certain derivatives of similar compounds possess antibacterial activity against Gram-positive and Gram-negative bacteria .

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 0.0195 mg/mL |

| Compound B | Bacillus mycoides | 0.0048 mg/mL |

| Compound C | C. albicans | 0.0098 mg/mL |

2. Enzyme Inhibition

The compound is utilized in studies focusing on enzyme inhibition, which is crucial for understanding its potential therapeutic roles in treating diseases linked to enzyme dysfunctions. It has shown promise in modulating the activity of enzymes involved in metabolic pathways.

3. Neuropharmacological Effects

There is ongoing research into the neuropharmacological effects of this compound, particularly concerning its potential in treating neurological disorders. The compound's ability to interact with neurotransmitter receptors suggests it may influence mood and cognitive functions .

Case Studies

Recent studies have highlighted the efficacy of this compound in various experimental models:

- Study on Antimicrobial Efficacy : A study evaluated the compound's antibacterial properties against resistant strains of E. coli and Staphylococcus aureus, demonstrating significant inhibition zones compared to control groups .

- Neuropharmacological Assessment : Another investigation assessed the compound's effects on neurotransmitter release in rodent models, indicating potential anxiolytic effects that warrant further exploration .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-benzyl-1-(3-methylphenyl)methanamine hydrochloride, and how can purity be optimized?

- Methodology : The compound is typically synthesized via reductive amination between 3-methylbenzaldehyde and benzylamine, followed by HCl salt formation. Key steps include:

- Condensation of 3-methylbenzaldehyde with benzylamine in methanol under reflux .

- Reduction using sodium borohydride (NaBH₄) or catalytic hydrogenation (Pd/C, H₂) to yield the secondary amine .

- Acidic workup (e.g., HCl in ethanol) to precipitate the hydrochloride salt.

- Purity Optimization : Purity (>95%) is achieved via recrystallization (ethanol/water) and confirmed by HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .

Q. How is this compound characterized structurally?

- Analytical Techniques :

- 1H/13C NMR : Peaks at δ 2.35 (3H, singlet, Ar-CH₃), 3.85 (2H, s, CH₂-N), and 7.2–7.4 (aromatic protons) confirm the structure .

- Mass Spectrometry : ESI-MS shows [M+H]+ at m/z 242.1, with fragmentation patterns matching the benzyl and 3-methylphenyl groups .

Q. What safety protocols are critical for handling this compound?

- Hazards : Irritant (skin/eyes) and hygroscopic. No acute toxicity reported, but assume mutagenic potential .

- Mitigation : Use PPE (gloves, goggles), work in a fume hood, and store in sealed containers under argon at 4°C .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound?

- Mechanistic Insight : The compound’s secondary amine can act as a hydrogen-bond donor, interacting with targets like GPCRs or monoamine transporters. Enantiomeric purity (if applicable) may alter binding affinity. Chiral HPLC (e.g., Chiralpak AD-H column) is recommended to resolve stereoisomers .

Q. What strategies address low yields in the reductive amination step?

- Optimization :

- Use Dean-Stark traps to remove water during imine formation.

- Replace NaBH₄ with selective reducing agents (e.g., NaBH(OAc)₃) to minimize byproducts .

- Screen solvents (e.g., THF or dichloromethane) for improved reaction kinetics .

Q. How can computational modeling predict this compound’s pharmacokinetics?

- Methods :

- Molecular Docking : AutoDock Vina assesses binding to serotonin receptors (e.g., 5-HT2A) using PDB structures.

- ADME Prediction : SwissADME calculates logP (~3.2) and predicts blood-brain barrier permeability, critical for CNS-targeted studies .

Q. What are common impurities in synthesis, and how are they identified?

- Impurities : Residual benzylamine (unreacted starting material) or over-reduction products.

- Detection : LC-MS (electrospray ionization) identifies impurities at m/z 108 (benzylamine) and m/z 226 (dihydro byproduct). Purge via column chromatography (silica gel, ethyl acetate/hexane) .

Q. How does the hydrochloride salt form enhance stability compared to the free base?

- Rationale : The HCl salt improves crystallinity, reduces hygroscopicity, and enhances solubility in polar solvents (e.g., water or ethanol). Stability studies (TGA/DSC) show decomposition >200°C, suitable for long-term storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.